molecular formula C21H20Cl2N2OS B6061903 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B6061903
M. Wt: 419.4 g/mol
InChI Key: XWINWVXMXFOBBD-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a novel compound with potential biological applications. It is a thiazole derivative that has been synthesized through a multi-step process. This compound has been found to have significant biological activity, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. It also inhibits the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It has been found to have significant anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.

Future Directions

There are several future directions for research on 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Finally, it may be worthwhile to investigate its potential as a tool compound for the study of cellular signaling pathways and protein-protein interactions.

Synthesis Methods

The synthesis of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves a multi-step process. The starting material for the synthesis is 4-isobutylacetophenone, which is reacted with thiosemicarbazide to form 4-isobutylthiosemicarbazone. This compound is then cyclized with chloroacetyl chloride to form 2-chloro-4-(4-isobutylphenyl)-5-methylthiazole. Finally, this compound is reacted with 2,3-dichlorobenzoyl chloride to form this compound.

Scientific Research Applications

2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been found to have significant biological activity, making it a promising candidate for further research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

properties

IUPAC Name

2,3-dichloro-N-[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2OS/c1-12(2)11-14-7-9-15(10-8-14)19-13(3)27-21(24-19)25-20(26)16-5-4-6-17(22)18(16)23/h4-10,12H,11H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWINWVXMXFOBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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